molecular formula C10H15N3 B7891519 5-Methyl-4-(piperidin-2-YL)pyrimidine

5-Methyl-4-(piperidin-2-YL)pyrimidine

Cat. No.: B7891519
M. Wt: 177.25 g/mol
InChI Key: JPDFTJFAKRXUFR-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Bioactive Molecules

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core of the nucleobases uracil, thymine, and cytosine in RNA and DNA. nih.govnih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of bioactive compounds. nih.govcore.ac.uk

The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a vast chemical space for the development of drugs with a wide range of pharmacological activities. core.ac.uk Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. nih.govnih.gov For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analogue. The ability of the pyrimidine core to engage in various biological interactions, including hydrogen bonding and pi-stacking, underpins its broad utility in drug design.

Role of Piperidine (B6355638) Moieties in Drug Design and Discovery

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent N-heterocycles found in pharmaceuticals. nih.gov Its inclusion in a drug molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and basicity (pKa). These properties are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The non-planar, three-dimensional structure of the piperidine ring allows for the precise spatial orientation of substituents, which can be crucial for specific interactions with biological targets. nih.govrsc.org Furthermore, the nitrogen atom of the piperidine ring can act as a key hydrogen bond acceptor or be protonated to form a salt, enhancing solubility and facilitating formulation. Piperidine-containing drugs have demonstrated efficacy in a wide range of therapeutic areas, including as antipsychotics, antihistamines, and analgesics.

Overview of 5-Methyl-4-(piperidin-2-YL)pyrimidine and Closely Related Analogues

While specific research on This compound is not extensively documented in publicly available literature, its structural components suggest potential for biological activity. The molecule combines the pyrimidine core, known for its diverse bioactivities, with a piperidine ring, which can enhance drug-like properties. The methyl group on the pyrimidine ring can also influence its metabolic stability and interaction with target proteins.

Closely related isomers, such as 2-methyl-5-(piperidin-4-yl)pyrimidine , have been synthesized as important pharmaceutical intermediates. rsc.org Another isomer, 5-methyl-2-(piperidin-4-yl)pyrimidine , is also documented, primarily in its dihydrochloride (B599025) salt form. nih.gov The synthesis of such compounds often involves multi-step processes, including bromination, coupling, elimination, and debenzylation reactions. rsc.org

The biological activities of pyrimidine-piperidine hybrids are often dependent on the specific substitution patterns and the points of attachment between the two rings. For example, derivatives of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine have been investigated as potent inhibitors of the sodium-hydrogen exchanger-1 (NHE-1). nih.gov

Research Landscape and Emerging Trends for this compound Derivatives

The research landscape for pyrimidine-piperidine hybrids is vibrant, with a continuous exploration of their potential in various therapeutic areas. A significant trend is the development of these compounds as kinase inhibitors, particularly for applications in oncology. nih.govrsc.orgnih.gov The pyrimidine scaffold is adept at mimicking the adenine (B156593) core of ATP, allowing it to bind to the ATP-binding site of various kinases. The piperidine moiety, in turn, can be functionalized to achieve selectivity and improve pharmacokinetic properties.

For instance, derivatives of 4,6-disubstituted pyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and the Heat Shock Factor 1 (HSF1) stress pathway, which are promising targets in cancer therapy. nih.gov Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to pyrimidines, are being explored as inhibitors of kinases like PDGFRβ, EGFR, and CDK4/Cyclin D1. rsc.org

Another emerging area of interest is the development of pyrimidine-piperidine derivatives with neuroprotective effects. nih.gov The ability of these compounds to modulate various cellular pathways involved in neuronal survival makes them attractive candidates for the treatment of neurodegenerative diseases.

Interactive Data Table: Biological Activities of Related Pyrimidine-Piperidine Analogues

Below is a table summarizing the biological activities of some pyrimidine derivatives that share structural similarities with this compound.

Compound/Derivative ClassTarget/ActivityKey FindingsReference
4,6-Disubstituted PyrimidinesHSF1 Stress Pathway & CDK9 InhibitionA piperidine-containing analogue showed potent inhibition of the HSF1-stress pathway (15 nM) and CDK9 (3 nM). nih.gov
5-Aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine AnaloguesNHE-1 InhibitionA 3-methyl-4-fluoro analog was identified as a highly potent and selective NHE-1 inhibitor with an IC50 of 0.0065 µM. nih.gov
Pyrido[2,3-d]pyrimidine DerivativesAnticancer (Kinase Inhibition)Compounds showed inhibitory effects against PDGFRβ, EGFR, and CDK4/Cyclin D1 kinases. rsc.org
2-((4-Sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine DerivativesCDK Inhibition for Pancreatic CancerSeveral derivatives demonstrated strong inhibitory activity against CDK9. nih.gov
N-Benzyl-2-phenylpyrimidin-4-amine DerivativesUSP1/UAF1 Deubiquitinase InhibitionIntroduction of a 5-methyl group on the pyrimidine ring increased potency approximately 2-fold (IC50 of 70 nM). acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-piperidin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8-6-11-7-13-10(8)9-4-2-3-5-12-9/h6-7,9,12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDFTJFAKRXUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 4 Piperidin 2 Yl Pyrimidine and Its Analogues

General Synthetic Strategies for Pyrimidine-Piperidine Conjugates

The creation of a bond between a pyrimidine (B1678525) and a piperidine (B6355638) ring is a key step in the synthesis of the target compound. Generally, this is achieved through cross-coupling reactions where one ring is functionalized with a leaving group (commonly a halogen) and the other with a reactive moiety (such as a boronic acid or an amine).

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this purpose. The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a widely used method. For instance, a halopyrimidine can be reacted with a piperidine-boronic acid derivative. mdpi.comnih.gov Conversely, a pyrimidine boronic acid can be coupled with a halopiperidine. The choice of reactants often depends on the commercial availability and stability of the starting materials.

Another prevalent method is the Buchwald-Hartwig amination , which forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. ebi.ac.ukacs.orgrsc.org In the context of pyrimidine-piperidine conjugates, this typically involves the reaction of a halopyrimidine with a piperidine. This reaction is known for its high functional group tolerance and can be applied to a wide range of substrates. acs.orgresearchgate.net

The following table summarizes these two key coupling reactions:

Reaction Reactant 1 (Pyrimidine) Reactant 2 (Piperidine) Catalyst/Reagents Bond Formed
Suzuki-Miyaura CouplingHalopyrimidine (e.g., 4-chloro-5-methylpyrimidine)Piperidinylboronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C-C
Buchwald-Hartwig AminationHalopyrimidine (e.g., 4-chloro-5-methylpyrimidine)PiperidinePd catalyst, Ligand, Base (e.g., NaOtBu)C-N

Multistep Synthesis Approaches for 5-Methyl-4-(piperidin-2-YL)pyrimidine Derivatives

A plausible and efficient synthesis of this compound would likely involve a convergent strategy. This approach entails the separate synthesis of the functionalized pyrimidine and piperidine moieties, followed by their coupling.

Functionalization of the Pyrimidine Nucleus

The synthesis of the 5-methyl-4-halopyrimidine core is a crucial first step. A common approach to substituted pyrimidines is through the condensation of a 1,3-dicarbonyl compound with an amidine. To obtain a 5-methylpyrimidine (B16526), a suitable starting material would be a 2-methyl-1,3-dicarbonyl compound.

A more direct route to a functionalized pyrimidine is through the modification of a pre-existing pyrimidine ring. For instance, 5-halopyrimidines can undergo regioselective functionalization. A Minisci-type reaction can be used to introduce an acyl group at the 4-position of a 5-halopyrimidine. ucla.edu

A practical approach to obtaining a 4-halo-5-methylpyrimidine could start from a commercially available pyrimidine derivative. For example, a 4-hydroxy-5-methylpyrimidine (B101695) can be converted to a 4-chloro-5-methylpyrimidine (B1314200) using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com This 4-chloro-5-methylpyrimidine is then an ideal substrate for subsequent coupling reactions.

The table below outlines a potential synthetic sequence for a key pyrimidine intermediate:

Step Starting Material Reagents Product Purpose
1Ethyl 2-methylacetoacetateFormamidine hydrochloride, Base4-Hydroxy-5-methyl-2-phenylpyrimidineFormation of the pyrimidine ring
24-Hydroxy-5-methylpyrimidinePOCl₃4-Chloro-5-methylpyrimidineIntroduction of a leaving group for coupling

Introduction and Derivatization of the Piperidine Moiety

With the 4-chloro-5-methylpyrimidine in hand, the next step is the coupling with the piperidine moiety. If a direct C-C bond is desired, a Suzuki-Miyaura coupling can be employed. This would require the synthesis of a piperidin-2-ylboronic acid derivative.

More commonly, a C-N linkage is formed via a Buchwald-Hartwig amination. This would involve the direct reaction of 4-chloro-5-methylpyrimidine with 2-substituted piperidine. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgrsc.org

The following table illustrates the key coupling step:

Reaction Type Pyrimidine Substrate Piperidine Substrate Key Reagents Product
Buchwald-Hartwig Amination4-Chloro-5-methylpyrimidine2-AlkylpiperidinePd₂(dba)₃, ligand (e.g., XPhos), NaOtBuThis compound

The synthesis of the piperidine ring itself can be achieved through various methods. The hydrogenation of a corresponding pyridine (B92270) derivative is a common and effective strategy. nih.gov For the synthesis of a 2-substituted piperidine, one could start with a 2-substituted pyridine.

Alternatively, the piperidine ring can be constructed through cyclization reactions. An intramolecular reductive amination of a δ-amino ketone or aldehyde can lead to the formation of the piperidine ring. rsc.orgnih.gov This approach allows for the introduction of substituents at various positions of the ring.

A summary of piperidine ring formation strategies is provided below:

Strategy Starting Material Key Transformation Product
Pyridine Hydrogenation2-AlkylpyridineCatalytic Hydrogenation (e.g., H₂, Pd/C)2-Alkylpiperidine
Intramolecular Cyclizationδ-Amino ketoneReductive Amination (e.g., NaBH₃CN)Substituted Piperidine

Stereoselective Synthesis Approaches

The presence of a stereocenter at the 2-position of the piperidine ring in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure or enriched products.

One powerful strategy involves the use of chiral auxiliaries. For instance, an asymmetric synthesis of 2-substituted piperidines can be achieved using a chiral sulfinamide auxiliary. researchgate.net The auxiliary directs the stereochemical outcome of a key bond-forming reaction and can be subsequently removed.

Diastereoselective methods can also be employed to control the relative stereochemistry of multiple centers on the piperidine ring. usm.eduacs.orgacs.org For example, an aza-Prins cyclization can be used to generate trisubstituted piperidines with a high degree of stereocontrol. usm.edu The reaction proceeds through a chair-like transition state, which dictates the stereochemical outcome.

Another approach is the diastereoselective reduction of a cyclic imine or enamine precursor. acs.org The choice of reducing agent and reaction conditions can influence which diastereomer is formed preferentially. For instance, the reduction of an N-acylpiperidine can be influenced by A(1,3) strain, leading to a specific diastereomer. acs.org

The table below highlights some stereoselective approaches to 2-substituted piperidines:

Approach Key Feature Example Reaction Stereochemical Control
Chiral AuxiliaryUse of a removable chiral groupAsymmetric addition to a chiral sulfinylimineHigh enantioselectivity
Diastereoselective CyclizationFormation of the ring with defined stereochemistryaza-Prins cyclizationHigh diastereoselectivity
Diastereoselective ReductionReduction of a prochiral precursorCatalytic hydrogenation of a substituted tetrahydropyridineControl of relative stereochemistry

Specific Reaction Pathways and Optimized Conditions

The construction of the this compound scaffold and its derivatives relies on a series of key chemical transformations. These include strategic halogenation followed by cross-coupling reactions, reduction of heterocyclic cores, and modifications of the piperidine moiety.

Bromination and Subsequent Carbon-Carbon/Carbon-Nitrogen Coupling Reactions

A common strategy in the synthesis of functionalized pyrimidines involves the selective halogenation of the pyrimidine ring, which then serves as a handle for subsequent coupling reactions to introduce the desired piperidinyl group or other substituents.

Bromination: The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a key initial step. This is often achieved using N-bromosuccinimide (NBS) under controlled conditions. nih.gov The reactivity of the pyrimidine ring can be influenced by the existing substituents. For instance, the bromination of pyrimidine and purine (B94841) nucleosides at the C-5 and C-8 positions, respectively, has been effectively carried out using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). researchgate.net The efficiency of this bromination can be enhanced by the addition of Lewis acids. researchgate.net

Carbon-Nitrogen (C-N) Coupling: Following bromination, the piperidine moiety is typically introduced via a C-N cross-coupling reaction. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are frequently employed for this transformation. researchgate.netnih.gov These reactions involve coupling the brominated pyrimidine with the piperidine derivative in the presence of a palladium catalyst, a suitable ligand, and a base. Copper-catalyzed amination has also been shown to be effective for creating C-N bonds at the C-5 position of halopyridines, providing an alternative, economically attractive protocol that avoids expensive palladium catalysts and phosphine ligands. rsc.org

Carbon-Carbon (C-C) Coupling: While C-N coupling is most direct for installing the piperidine group, C-C coupling reactions, such as the Suzuki coupling, are vital for synthesizing analogues where the piperidine is linked through a carbon chain or for building more complex aryl-substituted pyrimidines. nih.govthieme-connect.com A novel approach for pyrimidine synthesis involves a metal-catalyzed one-pot process from β-dicarbonyl compounds and cyanogen, where a key step is the insertion of C2N2 into a C-H bond, leading to C-C bond formation. rsc.org Heterogeneous single-atom nickel catalysts have also been developed for efficient C(sp2)−C(sp3) coupling under mild, visible-light-driven conditions, offering a sustainable method for creating such bonds. acs.org

Table 1: Conditions for Bromination and Coupling Reactions
Reaction TypeReagent/CatalystSubstrate ExampleConditionsYieldReference
Bromination N-Bromosuccinimide (NBS)Methylazacalix nih.govpyrimidineControlled conditionsGood nih.gov
Bromination 1,3-Dibromo-5,5-dimethylhydantoin (DBH)Pyrimidine nucleosidesAddition of Lewis acidsImproved efficiency researchgate.net
C-N Coupling Dichlorobis(triphenylphosphine)Pd(II), Xantphos (B1684198), NaOtBu2-Chloro-4-(pyridin-3-yl)pyrimidine & Aryl aminesToluene, reflux, N₂ atmosphere27-82% nih.gov
C-N Coupling CuI, Ethylene glycol2-Amino-5-halopyridine & AminesSealed tube, baseExcellent rsc.org
C-C Coupling Ni(acac)₂ or Cu(acac)₂β-Dicarbonyl compounds & CyanogenDichloroethane, ambient conditionsGood rsc.org

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a powerful tool for modifying the heterocyclic core, often used to create saturated or partially saturated rings from aromatic precursors. In the context of pyrimidine synthesis, this can involve the reduction of the pyrimidine ring itself to a tetrahydropyrimidine.

The asymmetric hydrogenation of 4-substituted pyrimidines has been achieved with high enantioselectivity (up to 99% ee) using an iridium catalyst. nih.gov This system, composed of [IrCl(cod)]₂, a chiral diphosphine ligand (Josiphos), iodine, and Yb(OTf)₃, effectively converts various pyrimidines into chiral 1,4,5,6-tetrahydropyrimidines in high yields. nih.gov The lanthanide triflate plays a crucial role in activating the substrate and achieving high enantioselectivity. nih.gov

Another approach involves the selective hydrogenation of chlorine-containing pyrimidines to replace chlorine atoms with hydrogen without significantly affecting other substituents or the aromaticity of the ring. google.com This process utilizes a hydrogenation catalyst in the presence of a hydrogen chloride acceptor. google.com The catalytic activity of these systems is generally well-maintained, allowing for repeated use. google.com

Table 2: Catalytic Hydrogenation Conditions for Pyrimidines
Catalyst SystemSubstrate TypeProductKey FeaturesYieldReference
[IrCl(cod)]₂, Josiphos, I₂, Yb(OTf)₃4-Substituted PyrimidinesChiral 1,4,5,6-TetrahydropyrimidinesHigh enantioselectivity (up to 99% ee)High nih.gov
Hydrogenation catalyst & HCl acceptorChlorine-containing PyrimidinesDechlorinated PyrimidinesSelective Cl replacement- google.com

Modified Buchwald Coupling Protocols

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and has been adapted for the synthesis of a wide array of aminopyrimidine derivatives. researchgate.netnih.govrsc.org These protocols offer a versatile and efficient means of coupling amines with halo-pyrimidines.

A novel and efficient palladium-catalyzed method has been developed for the synthesis of pyrido[2,3-d]pyrimidines from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils. rsc.orgrsc.org This cascade reaction proceeds via imination, Buchwald-Hartwig cross-coupling, and cycloaddition under microwave irradiation and solvent-free conditions, highlighting a greener synthetic approach. rsc.orgrsc.org

For the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, optimized Buchwald-Hartwig conditions have been established using dichlorobis(triphenylphosphine)Pd(II) as the catalyst, xantphos as the ligand, and sodium tert-butoxide as the base in refluxing toluene. nih.gov This method has proven effective for a range of aryl bromides, affording the target compounds in moderate to good yields. nih.gov The regioselective amination of 6-aryl-2,4-dichloropyrimidine has also been studied, showing that under Buchwald-Hartwig conditions, amination occurs cleanly at the C-4 position. thieme-connect.com

Table 3: Modified Buchwald-Hartwig Reaction Parameters
Catalyst / LigandBaseSolvent / ConditionsSubstratesProduct ClassYield RangeReference
Pd(OAc)₂ / XantphosK₂CO₃Solvent-free, Microwave (120 °C)β-bromovinyl/aryl aldehydes, 6-amino-1,3-dialkyluracilsPyrido[2,3-d]pyrimidinesGood rsc.orgrsc.org
Dichlorobis(triphenylphosphine)Pd(II) / XantphosNaOtBuToluene, Reflux2-Chloro-4-(pyridin-3-yl)pyrimidine, Aryl bromidesN-aryl-4-(pyridin-3-yl)pyrimidin-2-amines27-82% nih.gov
Palladium catalyst--6-Aryl-2,4-dichloropyrimidine, AminesC-4 aminated productsClean reaction thieme-connect.com

Alkylation and Acylation Reactions on Piperidine Nitrogen

Once the 4-(piperidin-2-YL)pyrimidine core is assembled, further diversification can be achieved through reactions on the piperidine nitrogen. Alkylation and acylation introduce a wide range of functional groups, allowing for the fine-tuning of the molecule's properties.

N-alkylation of piperidine can be performed using an alkyl halide in the presence of a base. researchgate.net A common procedure involves reacting piperidine with an alkyl bromide or iodide in a solvent like anhydrous acetonitrile (B52724) or DMF. researchgate.net The use of a base such as K₂CO₃ or KHCO₃ can facilitate the reaction by neutralizing the acid formed. researchgate.net For more controlled monoalkylation, slow addition of the alkylating agent is recommended. researchgate.net

Acylation reactions are similarly important for introducing amide functionalities. These are typically carried out by reacting the piperidine nitrogen with an acyl chloride or a carboxylic acid (using a coupling agent). These modifications are crucial in structure-activity relationship studies, as seen in the synthesis of potent enzyme inhibitors. nih.govnih.gov

Table 4: Conditions for Piperidine Nitrogen Modification

Advanced Purification and Characterization Techniques for Synthetic Intermediates

The successful synthesis of this compound and its analogues requires rigorous purification of intermediates and comprehensive characterization of the final products. A combination of chromatographic and spectroscopic methods is essential to ensure the purity and confirm the structure of the synthesized compounds.

Purification Techniques: Column chromatography is a fundamental technique for separating intermediates and final products from reaction mixtures. thieme-connect.com For more challenging separations or to achieve high purity, High-Performance Liquid Chromatography (HPLC) is employed. scispace.com Preparative HPLC, in particular, is used to isolate compounds in larger quantities for further studies. researchgate.net Recrystallization is another powerful method for purifying solid compounds. researchgate.net

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. nih.govnih.govcardiff.ac.uk These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of the desired structure and the identification of impurities.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (HPLC-MS/MS), is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). nih.govscispace.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy helps to identify the functional groups present in the molecule. nih.govresearchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation. thieme-connect.comcardiff.ac.uk

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in a compound, which is used to confirm the empirical formula. nih.govnih.gov

Together, these techniques provide a complete picture of the synthesized molecules, ensuring their identity, purity, and structural integrity for subsequent evaluation. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 5 Methyl 4 Piperidin 2 Yl Pyrimidine Derivatives

Positional and Substituent Effects on the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is a cornerstone of this scaffold, and its substitution pattern is critical for molecular recognition and biological function. Modifications at various positions have been shown to profoundly impact potency and selectivity. General studies have concluded that the position of substituents on the pyrimidine nucleus is a major determinant of the biological activities of its derivatives. nih.gov

Impact of the Methyl Group at C-5 Position

The methyl group at the C-5 position of the pyrimidine ring, while seemingly a minor addition, has significant consequences for the molecule's properties and biological activity. Research indicates that introducing a methyl group at the 5-position can lead to a notable increase in potency. acs.org For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives studied as USP1/UAF1 deubiquitinase inhibitors, the introduction of a 5-methyl group resulted in an approximate two-fold increase in potency (IC₅₀ value of 70 nM) compared to the unsubstituted analog. acs.org Interestingly, moving this methyl group to the 6-position led to a three-fold decrease in potency, highlighting the critical nature of its placement at C-5. acs.org

The enhanced activity associated with C-5 methylation can be attributed to several factors. The methyl group increases the molecular polarizability of the pyrimidine base, which in turn enhances base-stacking interactions. nih.gov This has been shown to correlate with increased stability in structures like DNA. nih.gov In the context of enzyme inhibition, this enhanced stacking can lead to more favorable interactions within the active site. Furthermore, the methyl group can serve to reduce the molecular weight and lipophilicity of a lead compound while maintaining or improving potency, which are desirable characteristics in drug design. acs.org In some cases, enzymes are specifically designed to interact with 5-methylpyrimidines, utilizing mechanisms that involve attacking the C6 position to effect chemistry at the C5-methyl group. researchgate.net

Table 1: Effect of Methyl Group Position on Pyrimidine Core on Inhibitory Activity acs.org
CompoundModificationIC₅₀ (nM)
37Unsubstituted Pyrimidine~140
385-Methylpyrimidine (B16526)70
396-Methylpyrimidine210

Influence of Substitutions at C-4 Position on Biological Activity

The C-4 position of the pyrimidine ring, which bears the piperidine (B6355638) moiety in the parent compound, is a key vector for modifying biological activity. The nature of the group at this position significantly influences how the molecule interacts with its biological target. In studies of pyrimidine derivatives as microtubule targeting agents, substitutions at the C-4 position were found to be critical for potency. mdpi.com For example, replacing a pyrimido[4,5-b]indole ring system with a 5,6,7,8-tetrahydrobenzo nih.govdndi.orgthieno[2,3-d]pyrimidine scaffold, where the key interaction is at the 4-position, resulted in a 7-fold increase in microtubule depolymerizing activity. mdpi.com

Further modifications at this position, such as altering substituents on an attached phenyl ring, also demonstrate the sensitivity of C-4 to structural changes. Replacing a 4'-methoxy group with a 4'-thiomethyl group on a phenyl ring attached at C-4 resulted in a decrease in activity, indicating that an oxygen atom was preferred over a sulfur atom at this specific location for optimal microtubule depolymerizing effects. mdpi.com In another series of pyrimidine sulfonate esters, modifications at the C-4 position with different substituents led to compounds with significant antibacterial activity against various plant pathogens. mdpi.com For instance, compound A5 in one study, which features a specific sulfonate ester at C-4, showed remarkable activity against Xanthomonas oryzae pv. Oryzae (Xoo) with an EC₅₀ value of 4.24 μg/mL. mdpi.com

Table 2: Influence of C-4 Position Analogs on Biological Activity mdpi.commdpi.com
Compound IDScaffold/Substituent at C-4Target/OrganismActivity MetricPotency
1Pyrimido[4,5-b]indoleMicrotubule DepolymerizationRelative PotencyBaseline
45,6,7,8-Tetrahydrobenzo nih.govdndi.orgthieno[2,3-d]pyrimidine (4'-OMe)Microtubule DepolymerizationRelative Potency~7-fold increase vs. 1
55,6,7,8-Tetrahydrobenzo nih.govdndi.orgthieno[2,3-d]pyrimidine (4'-SMe)Microtubule DepolymerizationRelative PotencyLess potent than 4
A52-chloro-5-methyl-6-(methylthio)pyrimidin-4-yl 4-methylbenzenesulfonateXanthomonas oryzae pv. oryzae (Xoo)EC₅₀4.24 µg/mL
A332-chloro-5-methyl-6-(methylthio)pyrimidin-4-yl 2,4,6-trimethylbenzenesulfonateXanthomonas axonopodis pv. citri (Xac)EC₅₀44.11 µg/mL

Effects of Other Pyrimidine Ring Modifications on Potency and Selectivity

Beyond the C-4 and C-5 positions, modifications elsewhere on the pyrimidine ring also play a crucial role in defining the pharmacological profile of these derivatives. Alterations at the C-2 and C-6 positions can modulate activity, selectivity, and physicochemical properties.

In the development of NAPE-PLD inhibitors, a morpholine (B109124) substituent at the C-6 position was exchanged for an (S)-3-hydroxypyrrolidine, which not only reduced lipophilicity but also increased the inhibitory activity by 10-fold. nih.gov This highlights how substitutions at C-6 can influence both pharmacokinetic and pharmacodynamic properties. Similarly, studies on pyrimidine derivatives have shown that introducing a thiomethyl group at the C-2 position can confer specific inhibitory activity against protein kinases like EGFR. nih.gov

The fusion of other rings to the pyrimidine core can also lead to significant changes in activity. For example, the development of pyrido[3,2-d]pyrimidine-based inhibitors for the kinase ERK5 demonstrates a successful strategy where the fused ring system contributes to high potency and selectivity. nih.gov Likewise, pyrazolo[3,4-d]pyrimidines, which are isosteres of adenine (B156593), are a well-established class of kinase inhibitors where the fused pyrazole (B372694) ring is key to mimicking ATP binding. nih.gov The choice of substituents on this fused ring system can then be used to fine-tune selectivity for different kinase targets. nih.gov

Role of Piperidine Ring Modifications on Biological Profile

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. thieme-connect.comnih.gov In the context of 5-methyl-4-(piperidin-2-yl)pyrimidine, the piperidine moiety serves as a critical linker and a source of key interactions with the biological target.

Stereochemistry and Conformational Analysis of the Piperidine Moiety

The piperidine ring in the this compound scaffold contains a chiral center at the C-2 position. The stereochemistry at this position is often crucial for biological activity, as the (R) and (S) enantiomers can exhibit significantly different potencies and selectivities due to their distinct three-dimensional arrangement and fit within a protein binding site. thieme-connect.com

The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org The orientation of the substituent at C-2 (axial vs. equatorial) can dramatically affect how the molecule presents its pyrimidine portion to the target protein. Conformational restriction, achieved by introducing substituents on the piperidine ring, can lock the ring into a specific chair conformation, which can be beneficial for activity. For example, in the development of LATS1/2 kinase inhibitors, installing syn-methyl groups on the piperidine ring was hypothesized to shift the conformational equilibrium strongly toward a single chair conformation, leading to a significant improvement in potency. acs.org Computational modeling and conformational analysis are therefore essential tools to understand and predict how the stereochemistry and conformation of the piperidine ring influence its biological function. acs.org

Influence of Substituent Nature and Position on the Piperidine Ring

The introduction of substituents onto the piperidine ring is a common strategy to optimize the biological profile of a lead compound. The nature and position of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties like solubility and metabolic stability. thieme-connect.comacs.org

In the development of NAPE-PLD inhibitors, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency. nih.gov This demonstrates that both the presence of the piperidine ring and its substitution pattern are critical. The phenyl group at the 3-position of the piperidine likely engages in favorable interactions within the enzyme's active site. Further optimization showed that combining an (S)-3-phenylpiperidine with other optimal groups led to a nanomolar potent inhibitor. nih.gov

Studies on other piperidine-containing scaffolds have shown that even small alkyl groups can have a profound impact. The addition of methyl groups to the piperidine ring of a LATS1/2 kinase inhibitor led to a significant gain in activity, with a di-methylated analog achieving submicromolar IC₅₀ values. acs.org In a different context, research on piperine (B192125) analogs as MAO inhibitors found that substituting the piperidine ring with small amino functional groups yielded compounds with higher activity for MAO-B inhibition. nih.gov These examples underscore the versatility of the piperidine ring as a platform for SAR exploration, where strategic placement of various functional groups can fine-tune the molecule's interaction with its biological target.

Table 3: Effect of Piperidine Ring Modifications on Inhibitory Potency nih.govacs.org
Compound SeriesOriginal MoietyPiperidine ModificationTargetChange in Potency
NAPE-PLD InhibitorsN-methylphenethylamine(S)-3-phenylpiperidineNAPE-PLD3-fold increase
LATS1/2 InhibitorsUnsubstituted PiperidinePiperidine with single methyl groupLATS1Significant gain in activity
LATS1/2 InhibitorsUnsubstituted PiperidinePiperidine with two methyl groupsLATS1Submicromolar IC₅₀ achieved

Impact of Piperidine Nitrogen Substitution on Pharmacological Properties

The substitution on the piperidine nitrogen of pyrimidine derivatives plays a critical role in modulating their pharmacological activity. Structure-activity relationship (SAR) studies reveal that the nature, size, and electronic properties of the substituent at this position significantly influence the compound's potency and selectivity for its biological target.

In the context of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the substitution on the piperazine (B1678402) ring (a close analog of piperidine) at the C-2 position of the pyrimidine core has been explored. nih.gov For instance, in a series of N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine derivatives, the incorporation of a methyl group on the terminal piperazine nitrogen (compound 7d ) resulted in moderate acetylcholinesterase (AChE) inhibition with an IC₅₀ value of 24.9 μM. nih.gov Increasing the alkyl chain length from a methyl to a propyl group (compound 7k ) led to enhanced AChE inhibition, with an IC₅₀ of 15.3 μM, suggesting that a larger alkyl substituent is favorable for activity in this series. nih.gov

Similarly, for thiazolo[5,4-d]pyrimidine (B3050601) derivatives acting as adenosine (B11128) A₂A receptor inverse agonists, substitutions on the piperazine/piperidine moiety are crucial. nih.gov A study showed that attaching various substituted phenylpiperazines to the pyrimidine core via an ethylamino linker resulted in compounds with high affinity and potency. nih.gov The compound featuring a 4-phenylpiperazin-1-yl moiety (11 ) exhibited a high binding affinity (Kᵢ = 8.62 nM) and potent inverse agonist activity (IC₅₀ = 7.42 nM) for the human A₂A receptor. nih.gov This highlights the importance of aromatic substitutions on the distal nitrogen of the piperazine ring for achieving high potency.

The table below illustrates the effect of N-substitution on the piperazine moiety for AChE inhibition.

CompoundR² Substituent (at C-2)AChE IC₅₀ (μM)
7d 4-methylpiperazine24.9
7k 4-propylpiperazine15.3
Data sourced from a study on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors. nih.gov

Linker Region Contributions to Structure-Activity Relationships

In a series of thiazolo[5,4-d]pyrimidine derivatives, the linker between the pyrimidine ring at position 5 and the piperidine or piperazine moiety was investigated. nih.gov Derivatives were synthesized with the heterocyclic moiety either directly attached to the pyrimidine core or spaced by an ethylamino chain. nih.gov The results indicated that the presence and nature of this linker are critical for activity at the A₂A adenosine receptor. nih.gov For example, compound 11 , which incorporates a two-carbon (ethylamino) linker between the pyrimidine-5-amine and the 4-phenylpiperazine, was identified as a highly potent and selective hA₂A AR inverse agonist. nih.gov This suggests that the linker provides the optimal distance and flexibility for the terminal piperazine group to interact with its sub-pocket in the receptor.

Research on USP1/UAF1 deubiquitinase inhibitors based on an N-Benzyl-2-phenylpyrimidin-4-amine scaffold also underscores the importance of the linker. acs.org In this series, the side chain at the 4-position of the pyrimidine was varied. acs.org Replacing a bulkier (4-(pyridin-3-yl)phenyl)methanamine side chain with a smaller piperidin-4-ylmethyl group was tolerated and resulted in a compound with comparable potency. acs.org This modification was beneficial as it reduced the molecular weight and lipophilicity of the lead compound, demonstrating that the linker region can be optimized to improve drug-like properties while maintaining potency. acs.org

Rational Design Principles and Lead Optimization Strategies Derived from SAR Analyses

Structure-activity relationship analyses provide crucial insights that guide the rational design and lead optimization of new therapeutic agents based on the this compound scaffold. By systematically modifying different parts of the molecule—the pyrimidine core, the piperidine ring, and the linker—researchers can develop compounds with improved potency, selectivity, and pharmacokinetic profiles.

A key principle derived from SAR studies is the strategic modification of the pyrimidine core. For example, in the development of USP1/UAF1 inhibitors, the introduction of a 5-methyl group onto the pyrimidine ring of a lead compound resulted in a roughly two-fold increase in potency (IC₅₀ of 70 nM). acs.org Conversely, moving the methyl group to the 6-position led to a three-fold decrease in potency, indicating a specific spatial requirement for substituents on the core scaffold. acs.org This knowledge allows for focused optimization of the pyrimidine ring to enhance target engagement.

Lead optimization strategies often involve modifying substituents to improve both potency and drug-like properties. In the development of NAPE-PLD inhibitors, a high-throughput screening hit was systematically optimized at three different positions. nih.gov Conformational restriction by replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased inhibitory potency three-fold. nih.gov Furthermore, exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine not only increased activity by another 10-fold but also reduced lipophilicity, leading to a nanomolar potent inhibitor with favorable drug-like properties (LEI-401). nih.gov

Rational design is also employed to target specific disease-related mutations. In the pursuit of inhibitors for non-small cell lung cancer (NSCLC), pyrimidine derivatives were designed to selectively target the EGFRT790M/L858R mutant kinase. nih.gov Based on the structure of existing inhibitors, new series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives were synthesized, leading to the identification of compound L-18, which showed potent antiproliferative activity against H1975 cells harboring the mutation, with minimal toxicity to normal cells. nih.gov This targeted approach, informed by the structural biology of the target and previous SAR, is a powerful strategy for developing next-generation precision medicines.

The table below summarizes lead optimization strategies and their outcomes for different pyrimidine derivatives.

Compound SeriesInitial MoietyOptimized MoietyResultReference
NAPE-PLD InhibitorsN-methylphenethylamine(S)-3-phenylpiperidine3-fold increase in potency nih.gov
NAPE-PLD InhibitorsMorpholine(S)-3-hydroxypyrrolidine10-fold increase in activity, reduced lipophilicity nih.gov
USP1/UAF1 InhibitorsUnsubstituted Pyrimidine5-methyl-pyrimidine~2-fold increase in potency acs.org
USP1/UAF1 Inhibitors6-methyl-pyrimidine5-methyl-pyrimidine3-fold increase in potency acs.org

Biological Activities and Molecular Mechanisms of Action for 5 Methyl 4 Piperidin 2 Yl Pyrimidine Analogues

Antineoplastic and Antiproliferative Activities

Analogues of 5-Methyl-4-(piperidin-2-YL)pyrimidine have demonstrated a broad spectrum of antineoplastic and antiproliferative activities. This is achieved through the modulation of various critical cellular targets involved in cancer cell growth, proliferation, and survival. The versatility of the pyrimidine (B1678525) scaffold allows for chemical modifications that can direct the molecule's activity towards specific enzymes and signaling pathways. rsc.orgnih.gov

Anaplastic Lymphoma Kinase (ALK) Inhibition

The Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a well-established oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). nih.govnih.gov Pyrimidine-based structures have proven to be a highly effective scaffold for the development of potent ALK inhibitors. nih.govthieme-connect.com

A notable example is Ceritinib (LDK378), a second-generation ALK inhibitor, which is structurally a 2,4-diaminopyrimidine (B92962) derivative. Its chemical name is 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine. nih.gov This compound was rationally designed to overcome the limitations of first-generation inhibitors. nih.gov Ceritinib exhibits potent inhibitory activity against ALK, with an enzymatic IC50 of 0.20 nM. In cellular assays, it effectively inhibits the autophosphorylation of the oncogenic NPM-ALK fusion protein in Karpas-299 cells with an IC50 of 20 nM. nih.gov The development of such potent inhibitors highlights the importance of the substituted pyrimidine core in targeting ALK. nih.govacs.org

However, the long-term efficacy of ALK inhibitors can be compromised by the emergence of secondary resistance mutations in the ALK kinase domain, such as the G1202R mutation. nih.gov This has spurred the development of next-generation inhibitors capable of overcoming these resistance mechanisms. thieme-connect.comresearchgate.net

Table 1: ALK Inhibition by Representative Pyrimidine Analogues

Compound Target IC50 (Enzymatic) IC50 (Cellular) Cell Line Reference
Ceritinib (LDK378) ALK 0.20 nM 20 nM (NPM-ALK) Karpas-299 nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9, CDK4/Cyclin D1)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their dysregulation is a common feature of cancer. nih.gov Pyrimidine analogues have been extensively explored as inhibitors of various CDKs.

CDK9 Inhibition: CDK9 plays a key role in regulating transcriptional elongation. Designing selective CDK9 inhibitors is challenging due to the conserved nature of the ATP binding site among CDKs. nih.gov Nevertheless, series of 2,4,5-trisubstituted pyrimidines and 4-thiazol-2-anilinopyrimidine derivatives have been developed as potent and selective CDK9 inhibitors. nih.govnih.govacs.org For instance, the 5-methylpyrimidine (B16526) derivative 12g (R′ = Me, R = m-SO2NH2) shows a CDK9 inhibitory potency with a Ki of 5 nM and demonstrates greater than 7-fold selectivity over other CDKs. acs.org Another compound, 12u, inhibits CDK9 with an IC50 of 7 nM and exhibits over 80-fold selectivity against CDK2. nih.govacs.org These compounds have shown broad anti-proliferative activities in various cancer cell lines. nih.gov

CDK4/Cyclin D1 Inhibition: The CDK4/cyclin D1 complex is pivotal for the G1-S phase transition of the cell cycle. Pyridopyrimidine derivatives, which are structurally related to pyrimidines, have been identified as dual inhibitors of CDK4/cyclin D1 and the Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.comtandfonline.comnih.gov A pyrazol-1-yl pyridopyrimidine derivative, compound 5, demonstrated significant inhibitory activity against CDK4/cyclin D1 with an IC50 of 0.152 µM. nih.govtandfonline.com This compound also showed potent cytotoxic effects against several cancer cell lines, including HeLa, MCF-7, and HepG-2. nih.govtandfonline.comtandfonline.comfigshare.com

Table 2: CDK Inhibition by Representative Pyrimidine Analogues

Compound Target IC50 / Ki Selectivity Reference
Compound 12u CDK9 IC50 = 7 nM >80-fold vs CDK2 nih.govacs.org
Compound 12g CDK9 Ki = 5 nM >7-fold vs other CDKs acs.org

Checkpoint Kinase 1 (CHK1) Inhibition

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been utilized as a template for designing potent and selective CHK1 inhibitors. nih.govcapes.gov.brnih.gov More closely related to the core structure, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have been discovered as highly potent CHK1 inhibitors. nih.gov Through rational optimization, compound (R)-17 was identified, exhibiting an exceptionally low IC50 of 0.4 nM for CHK1 and remarkable selectivity (over 4300-fold against the related kinase CHK2). nih.gov This compound effectively suppressed the growth of malignant hematopathy cell lines, particularly Z-138, with a cellular IC50 of 0.013 µM. nih.gov

Table 3: CHK1 Inhibition by a Representative Pyrimidine Analogue

Compound Target IC50 (Enzymatic) Selectivity (vs CHK2) Cellular IC50 Cell Line Reference

Extracellular Signal-Regulated Kinase 5 (ERK5) Modulation

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase-1 (BMK-1), is involved in cellular processes like proliferation and survival. researchgate.netnih.govnih.gov The (Piperidin-4-yl)pyrido[3,2-d]pyrimidine scaffold, a close analogue of the query compound, has yielded a highly potent and selective ERK5 inhibitor known as BAY-885. researchgate.netnih.govacs.org This compound was identified through high-throughput screening and subsequent structure-based optimization. nih.gov While potent in inhibiting ERK5 kinase activity, a complex phenomenon known as "paradoxical activation" has been observed, where ERK5 kinase inhibitors can unexpectedly increase ERK5's transcriptional activity. researchgate.netacs.org This highlights the intricate nature of targeting the ERK5 signaling pathway. nih.gov Additionally, other related structures like tetrahydropyridopyrimidine derivatives have also been reported as ERK inhibitors. nih.gov

Interference with NF-κB and AP-1 Signaling Pathways

The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1) are key regulators of gene expression involved in inflammation, immunity, and cancer. The AP-1 signaling pathway is activated by a wide range of stimuli and is implicated in various diseases. nih.gov Small molecule inhibitors targeting AP-1 have been developed, and some possess a pyrimidine core. acs.org For instance, replacing the pyrimidine ring in certain lead compounds with other systems like pyridazine (B1198779) or pyrazine (B50134) often leads to a decrease in potency, underscoring the importance of the pyrimidine scaffold for AP-1 inhibition. acs.org Inhibition of AP-1 is considered a promising therapeutic strategy for inflammatory conditions and certain cancers. nih.gov While direct evidence for this compound analogues specifically targeting NF-κB is less documented in the provided context, the interconnectedness of cellular signaling pathways suggests potential cross-talk.

Tubulin Polymerization Inhibition

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy. They disrupt microtubule dynamics, leading to mitotic arrest and cell death. acs.org The pyrimidine scaffold has been successfully employed to create simplified, monocyclic analogues that act as potent microtubule depolymerizing agents by binding to the colchicine (B1669291) site of tubulin. nih.gov One such monocyclic pyrimidine analogue was found to be 47-fold more potent in cellular microtubule depolymerizing activities (EC50 of 123 nM) and 7.5-fold more potent at inhibiting the growth of MDA-MB-435 cancer cells (IC50 of 24.4 nM) compared to its lead compound. nih.gov Furthermore, fused pyrimidine systems like pyrazolo[4,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have also been developed as potent inhibitors of tubulin polymerization, with some compounds showing excellent potency in the low to sub-nanomolar range against a panel of cancer cell lines. acs.orgresearchgate.netnih.gov

Table of Mentioned Compounds

Compound Name Chemical Class
This compound Pyrimidine
Ceritinib (LDK378) 2,4-Diaminopyrimidine
Crizotinib Pyrimidine
Alectinib Pyrimidine
(R)-17 5-(Pyrimidin-2-ylamino)picolinonitrile
BAY-885 (Piperidin-4-yl)pyrido[3,2-d]pyrimidine
Dianilinopyrimidine 7 Dianilinopyrimidine
Pyrazol-1-yl pyridopyrimidine 5 Pyridopyrimidine
Compound 12u 4-Thiazol-2-anilinopyrimidine

Antimicrobial and Antiparasitic Activities

Antitubercular Activity against Mycobacterium tuberculosis

While specific studies on the antitubercular activity of this compound were not identified, the pyrimidine scaffold is a key feature in several compounds investigated for their efficacy against Mycobacterium tuberculosis. For instance, a novel class of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds has demonstrated significant anti-TB activity. nih.gov Specifically, the R-isomers of certain analogues in this series exhibited potent activity against both the H37Rv strain and multidrug-resistant M. tuberculosis (MDR-Mtb), with minimum inhibitory concentrations (MIC) as low as 0.03-0.06 μg/mL. nih.gov Furthermore, these compounds showed promising metabolic stability and oral bioavailability in preclinical models. nih.gov Another study on 2-pyrazolylpyrimidinones also highlighted the potential of this scaffold, though challenges with solubility and selectivity were noted. nih.gov

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial agents, including those targeting M. tuberculosis. aston.ac.uk This enzyme is crucial for the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. mdpi.com The inhibition of DHFR leads to the disruption of DNA, RNA, and protein synthesis, ultimately causing cell death. mdpi.com

Many pyrimidine-based compounds, particularly 2,4-diaminopyrimidines, are known to be potent inhibitors of DHFR. aston.ac.ukmdpi.com For example, trimethoprim, a well-known antibacterial, is a 2,4-diaminopyrimidine derivative that selectively inhibits bacterial DHFR. mdpi.com Research into novel DHFR inhibitors has explored various pyrimidine analogues. While direct evidence for this compound is lacking, the general mechanism of DHFR inhibition by pyrimidine scaffolds involves mimicking the binding of the natural substrate, dihydrofolate. nih.gov The development of potent and selective inhibitors of M. tuberculosis DHFR remains an active area of research, with a focus on designing compounds that can overcome resistance and exhibit favorable pharmacokinetic properties. researchgate.net

General Antibacterial Spectrum

The pyrimidine nucleus is a common feature in many antibacterial agents. Various derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria. For instance, certain new pyrimidine derivatives have shown considerable activity against Bacillus subtilis and moderate to good activity against Staphylococcus aureus. The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes.

Antifungal Properties

Pyrimidine derivatives have also been investigated for their antifungal properties. A novel series of pyrimidine-based molecules was identified to have broad-spectrum antifungal activity, including against pathogenic molds like Aspergillus fumigatus, Aspergillus terreus, Aspergillus niger, Mucor circinelloides, and Lomentospora prolificans. nih.gov One of the lead compounds from this series demonstrated a minimum inhibitory concentration (MIC) of 8–16 µg/mL against A. fumigatus. nih.gov The mechanism of action for this series was found to involve the disruption of endoplasmic reticulum (ER) function. nih.gov

Antimalarial Activity through Plasmodial Kinase Inhibition (e.g., PfGSK3, PfPK6)

Protein kinases in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, are considered promising drug targets. Several kinase inhibitors containing a pyrimidine core have been explored for their antimalarial activity.

Recent research has identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6, which are considered essential for the parasite's survival. acs.org The discovery of a lead compound, IKK16, which acts as a dual inhibitor, highlights the potential of this scaffold for developing new antimalarial drugs that could circumvent resistance. acs.org Structure-activity relationship (SAR) studies of these pyrimidine analogues aim to optimize their potency and selectivity against plasmodial kinases over human kinases. nih.gov

Anti-inflammatory Activities

The pyrimidine scaffold is present in a number of compounds with anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators. Diaryl-N-methyl-4-piperidones, which contain a piperidine (B6355638) ring similar to the one in the subject compound, have been investigated as antioxidant and anti-inflammatory agents. nih.gov These compounds have been shown to reduce the levels of inflammatory markers and nitric oxide (NO) in inflamed cells without causing significant cytotoxicity. nih.gov The anti-inflammatory effects of these and other related compounds suggest that the this compound scaffold could also possess similar activities.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Analogues of this compound have been identified as potent inhibitors of Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. The overexpression of COX-2 is associated with a variety of inflammatory disorders and is a key target for anti-inflammatory drug design. nih.govnih.gov The inhibitory activity of these pyrimidine derivatives is often attributed to their specific structural features that allow for high-affinity binding to the active site of the COX-2 enzyme.

Research has demonstrated that certain pyrimidine derivatives exhibit significant selectivity for COX-2 over its isoform, COX-1. This selectivity is a critical attribute, as inhibition of COX-1 is associated with undesirable gastrointestinal side effects. For instance, a series of N-(2,6-dimethoxypyrimidin-4-yl) benzenesulfonamide (B165840) derivatives have been shown to inhibit COX-2 with IC50 values in the micromolar range, demonstrating greater potency than the established COX-2 inhibitor, Celecoxib, in some cases. researchgate.net Similarly, other synthesized pyrimidine-based compounds have displayed remarkable COX-2 inhibitory action at low concentrations. researchgate.netnih.gov The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyrimidine ring and its associated moieties are crucial for potent and selective COX-2 inhibition. nih.govnih.gov

Compound/Analogue COX-2 IC50 (µM) Reference
N-(2,6-dimethoxypyrimidin-4-yl) benzenesulfonamide derivative0.22–0.67 researchgate.net
Pyrimidine-based sulfonamide phenyl pharmacophore0.0127 researchgate.net
Pyrimidine derivative L1Comparable to Meloxicam nih.gov
Pyrimidine derivative L2Comparable to Meloxicam nih.gov
Pyrazolopyrimidine derivative 20.0009 mdpi.com

This table presents the half-maximal inhibitory concentration (IC50) values of various pyrimidine analogues against the COX-2 enzyme.

Prostaglandin (B15479496) E2 (PGE2) Production Modulation

The inflammatory response is significantly mediated by prostaglandins, with Prostaglandin E2 (PGE2) being a key player. The synthesis of PGE2 is catalyzed by cyclooxygenase enzymes. Consequently, the inhibition of COX-2 by this compound analogues directly leads to the modulation of PGE2 production. researchgate.netnih.gov

A wide array of polysubstituted pyrimidines have been shown to effectively inhibit the production of PGE2 in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated mouse macrophages. researchgate.netnih.gov Notably, this inhibition of PGE2 synthesis by certain pyrimidine derivatives occurs without affecting the activity of other enzymes in the PGE2 biosynthesis pathway, like phospholipase A2 (sPLA2) and microsomal prostaglandin E2 synthase-1 (mPGES-1). researchgate.netnih.gov This suggests a specific action on the cyclooxygenase enzymes. The inhibitory concentration (IC50) for PGE2 production by some of these derivatives falls within the range of 2-10 μM. nih.gov

Compound/Analogue Effect on PGE2 Production Reference
Polysubstituted pyrimidinesInhibition in LPS-stimulated macrophages researchgate.netnih.gov
5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-aminePotent inhibitor nih.gov
5-(2,5,8,11-tetraoxadodecyl)pyrimidine derivativeWeaker inhibitor than parent compound nih.govnih.gov

This table summarizes the modulatory effects of various pyrimidine analogues on the production of Prostaglandin E2 (PGE2).

Inducible Nitric Oxide Synthase (iNOS) Expression Regulation

Inducible nitric oxide synthase (iNOS) is another crucial enzyme in the inflammatory cascade, responsible for the production of large amounts of nitric oxide (NO), a key inflammatory mediator. The expression of iNOS is typically low in resting cells but is significantly upregulated by pro-inflammatory stimuli. researchgate.netnih.gov Analogues of this compound have demonstrated the ability to regulate the expression of iNOS.

Specifically, certain pyrazolopyrimidine derivatives have been identified as potent inhibitors of iNOS. mdpi.com For instance, a study on novel pyrazolo[4,3-d]pyrimidine compounds revealed their ability to inhibit NO production in LPS-induced macrophages, with the most potent compound, D27, exhibiting an IC50 value of 1.12 μM for iNOS inhibition. nih.gov The mechanism of action for some of these compounds involves interfering with the stability and formation of the active dimeric form of iNOS. nih.gov This regulation of iNOS expression and activity provides another avenue through which these pyrimidine analogues can exert their anti-inflammatory effects.

Compound/Analogue iNOS IC50 (µM) Reference
Pyrazolopyrimidine derivative 11 (urea derivative)0.22 mdpi.com
Pyrazolopyrimidine derivative D271.12 nih.gov

This table displays the half-maximal inhibitory concentration (IC50) values of specific pyrimidine analogues against the inducible nitric oxide synthase (iNOS) enzyme.

Other Receptor and Enzyme Modulations

Beyond their effects on the key enzymes of the inflammatory pathway, analogues of this compound have been found to modulate other important cellular targets, including ion exchangers and G protein-coupled receptors.

Sodium-Hydrogen Exchanger-1 (NHE-1) Inhibition

The Sodium-Hydrogen Exchanger-1 (NHE-1) is a ubiquitous membrane protein that plays a critical role in regulating intracellular pH and cell volume. Inhibition of NHE-1 has been explored as a therapeutic strategy for various conditions, including cardiovascular diseases and cancer. A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogues have been identified as highly potent and selective inhibitors of NHE-1.

Structure-activity relationship studies of these compounds led to the identification of the 3-methyl-4-fluoro analog (compound 9t) as a particularly potent inhibitor, with an IC50 value of 0.0065 µM. This compound demonstrated high selectivity for NHE-1 over the NHE-2 isoform. The ability of these pyrimidine derivatives to potently inhibit NHE-1 highlights their potential for therapeutic applications beyond inflammation.

Compound/Analogue NHE-1 IC50 (µM) Reference
5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog 9t0.0065
Pyrimidine substituted amiloride (B1667095) analog 240.266 nih.gov

This table presents the half-maximal inhibitory concentration (IC50) values of pyrimidine analogues against the Sodium-Hydrogen Exchanger-1 (NHE-1).

Adenosine (B11128) A2A Receptor Inverse Agonism

The Adenosine A2A receptor is a G protein-coupled receptor that plays a significant role in various physiological processes, including the regulation of inflammation and neurotransmission. While many compounds have been developed as antagonists for this receptor, the concept of inverse agonism, where a ligand decreases the basal activity of the receptor, has also been explored.

While direct evidence for inverse agonism of this compound itself is not extensively documented, the broader class of non-xanthine heterocyclic compounds, which includes pyrimidine derivatives, has been a major focus in the development of A2A receptor modulators. For instance, pyrazolo-triazolo-pyrimidine derivatives have been extensively studied as potent A2A receptor antagonists. Some A2A receptor antagonists, such as ZM241385 and SCH58261, have been reported to act as inverse agonists, preferentially binding to the inactive state of the receptor. This suggests that pyrimidine-based scaffolds have the potential to be developed as inverse agonists for the A2A receptor, thereby offering a distinct mechanism for modulating its signaling pathways.

Compound/Analogue Class Modulation of Adenosine A2A Receptor Reference
Pyrazolo-triazolo-pyrimidinesAntagonism
ZM241385 (non-xanthine)Inverse Agonism
SCH58261 (non-xanthine)Inverse Agonism

This table summarizes the modulatory effects of pyrimidine-related compounds on the Adenosine A2A receptor.

Anti-fibrotic Mechanisms (e.g., Collagen Type I Alpha 1 (COL1A1) protein expression)

Fibrosis, characterized by the excessive accumulation of extracellular matrix components like collagen, can lead to organ damage and failure. The expression of Collagen Type I Alpha 1 (COL1A1) is a key marker of fibrotic activity. Recent studies have indicated that certain pyrimidine derivatives possess anti-fibrotic properties by modulating the expression of COL1A1.

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and evaluated for their anti-fibrotic activities. nih.gov Among these, compounds 12m and 12q were found to be effective in inhibiting the expression of collagen in immortalized rat hepatic stellate cells (HSC-T6). nih.gov Further analysis through ELISA detection confirmed that these compounds effectively inhibited the expression of COL1A1 protein. nih.gov This finding suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-fibrotic agents that target the production of key collagen components.

Compound/Analogue Effect on COL1A1 Expression Reference
2-(pyridin-2-yl) pyrimidine derivative 12mInhibition nih.gov
2-(pyridin-2-yl) pyrimidine derivative 12qInhibition nih.gov

This table indicates the inhibitory effect of specific pyrimidine analogues on the expression of Collagen Type I Alpha 1 (COL1A1) protein.

Preclinical in Vitro Pharmacological Studies of 5 Methyl 4 Piperidin 2 Yl Pyrimidine Derivatives

Cell-Based Assays for Efficacy and Potency

Cell-based assays are fundamental in early drug discovery to assess the biological activity of novel compounds in a cellular context. For pyrimidine (B1678525) derivatives, these assays have been crucial in identifying potential applications in oncology, infectious diseases, and fibrotic and inflammatory conditions.

Antiproliferative Assays in Cancer Cell Lines (e.g., HCT-116, MFC-7, MDA-MB-231, Z-138)

The potential of pyrimidine derivatives to inhibit the growth of cancer cells has been evaluated across various human cancer cell lines. A series of triphenyl substituted pyrimidines demonstrated antiproliferative activity in the low to sub-micromolar range against the triple-negative breast cancer cell line MDA-MB-231 and the colon carcinoma cell line HCT-116. rsc.org Similarly, novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were tested against breast cancer cell lines, with one derivative showing a half-maximal inhibitory concentration (IC50) of 4.3 µg/mL against MCF-7 cells. nih.gov

Further research into 5-(pyrimidin-2-ylamino)picolinonitrile derivatives identified a potent compound, (R)-17, which effectively inhibited the growth of the mantle cell lymphoma cell line Z-138 with an IC50 value of 0.013 µM. nih.gov Another study on 4-substituted 5-methyl-furo[2,3-d]pyrimidines found that compound 3 exhibited potent activity across a wide range of cancer cell lines, with GI50 values (concentration causing 50% growth inhibition) of less than 10 nM in 47 of the 60 cell lines tested in the National Cancer Institute panel. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

Antimycobacterial Activity Assays (e.g., Mycobacterium tuberculosis H37Ra, Minimum Inhibitory Concentration (MIC) determination)

Tuberculosis remains a significant global health threat, necessitating the discovery of new antimycobacterial agents. Various pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. A comprehensive structure-activity relationship study of novel pyrimidine derivatives identified compound 5a, which exhibited potent activity against both the H37Ra and the virulent H37Rv strains of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1.0 µg/mL. nih.gov

Other classes of pyrimidines have also shown promise. Pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant activity against the H37Rv strain, with several compounds showing MIC values of less than 6.25 µg/mL. mdpi.com In another study, a pyrimidine analog containing a long carbon chain at the C-5 position was effective at inhibiting the growth of M. tuberculosis H37Ra by 99% at a concentration of 200 µg/mL. nih.gov Additionally, 5-substituted-2'-deoxyuridine derivatives have emerged as potent inhibitors of Mycobacterium avium, with MIC90 values in the 1-5 µg/mL range. acs.org

Table 2: Antimycobacterial Activity of Selected Pyrimidine Derivatives Against M. tuberculosis

Anti-fibrotic Assays (e.g., Hepatic Stellate Cells (HSC-T6), Picro-Sirius Red Staining, Hydroxyproline (B1673980) Assay)

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, with activated hepatic stellate cells (HSCs) being the primary source of collagen. nih.gov A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and evaluated for their anti-fibrotic activity against the immortalized rat hepatic stellate cell line, HSC-T6. nih.govnih.gov Among these, compounds 12m and 12q demonstrated the most potent activities with IC50 values of 45.69 µM and 45.81 µM, respectively. nih.gov The anti-fibrotic potential of these compounds was further substantiated using established assays for collagen deposition. nih.govnih.gov Picro-Sirius red staining, which visualizes fibrillar collagen, and the hydroxyproline assay, a quantitative measure of total collagen content, were employed to confirm that the compounds effectively inhibited the expression of collagen in the cell culture medium. nih.govnih.govacs.org These findings indicate that pyrimidine derivatives can directly target the cellular mechanisms of fibrosis. nih.govnih.gov

Table 3: Anti-fibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives in HSC-T6 Cells

Anti-inflammatory Assays (e.g., Jurkat T cell line, cytokine level inhibition)

The inflammatory response is a complex process involving numerous cell types and signaling molecules. Pyrimidine derivatives have been investigated for their ability to modulate this response. rsc.orgnih.govnih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of key inflammatory mediators, including cytokines and transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). rsc.orgnih.gov

A study conducted on the human Jurkat T cell line, a widely used model for T-cell signaling, demonstrated that a specific pyrimidine derivative could suppress NF-κB-guided expression of a reporter gene. nih.gov This inhibition extended to the expression of endogenous NF-κB-controlled cytokine genes at both the mRNA and protein levels. nih.gov Other studies using Jurkat T cells have shown that various compounds can decrease the production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), often through the inhibition of transcription factors like AP-1 and NFAT. nih.gov These findings highlight the potential of pyrimidine derivatives to act as immunomodulatory agents by targeting T-cell activation and subsequent cytokine release.

Biochemical and Enzymatic Assays

To understand the specific molecular targets of pyrimidine derivatives, biochemical and enzymatic assays are employed. These assays measure the direct interaction of a compound with a purified protein, such as a kinase, providing precise data on inhibitory potency.

Kinase Inhibition Assays (e.g., ALK, CDK9, CHK1, ERK5, PfGSK3, PfPK6)

Protein kinases are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer, making them prime targets for drug development. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine (B156593), is particularly effective at mimicking ATP binding in the kinase active site. nih.gov

ALK (Anaplastic Lymphoma Kinase): Pyrimidine derivatives have been developed as potent ALK inhibitors. Ceritinib, a second-generation ALK inhibitor with a pyrimidine core, potently inhibits ALK with an IC50 of 40.7 nM and is effective against mutations that confer resistance to earlier inhibitors. thieme-connect.com Patents have also been filed for novel pyrimidine derivatives as ALK inhibitors. google.comwipo.int

CDK9 (Cyclin-Dependent Kinase 9): As a key regulator of transcriptional elongation, CDK9 is an attractive cancer target. nih.gov Numerous studies have identified potent and selective CDK9 inhibitors based on pyrimidine scaffolds. A series of 4-thiazol-2-anilinopyrimidine derivatives yielded compounds like 12u, which inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity against CDK2. nih.govacs.org Similarly, 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines have been designed as selective CDK9 inhibitors, with IC50 values as low as 10.4 nM. nih.govbohrium.com

CHK1 (Checkpoint Kinase 1): CHK1 is a vital component of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. nih.gov Several classes of pyrimidine-based CHK1 inhibitors have been discovered. Pyrido[3,2-d]pyrimidin-6(5H)-one derivatives have shown single-digit nanomolar potency, with compound 11 having a CHK1 IC50 of 0.55 nM. nih.gov A highly potent and selective 5-(pyrimidin-2-ylamino)picolinonitrile derivative containing a piperidinyl group, (R)-17, was found to inhibit CHK1 with an IC50 of 0.4 nM. nih.gov

ERK5 (Extracellular signal-Regulated Kinase 5): The ERK5 signaling pathway is implicated in cell proliferation and survival. nih.gov A (Piperidin-4-yl)pyrido[3,2-d]pyrimidine, BAY-885, was identified as a highly potent and selective ERK5 inhibitor. nih.gov Another pyrimidine-based multi-kinase inhibitor, TG02 (Zotiraciclib), is also known to inhibit ERK5 activity. mdpi.comsemanticscholar.org

Plasmodium falciparum Kinases (PfGSK3, PfPK6): To combat malaria, kinases essential for the parasite's life cycle are targeted. A series of 2,4,5-trisubstituted pyrimidines were identified as dual inhibitors of P. falciparum GSK3 (PfGSK3) and PK6 (PfPK6). Compounds 23d and 23e demonstrated potent inhibition with IC50 values of 172 nM and 97 nM for PfGSK3, and 11 nM and 8 nM for PfPK6, respectively. nih.gov

Table 4: Inhibitory Activity of Pyrimidine Derivatives Against Various Kinases

Enzyme Activity Modulation (e.g., DHFR, NHE-1, COX-2)

Derivatives of the 5-methyl-4-(piperidin-2-yl)pyrimidine scaffold have been investigated for their modulatory effects on various enzymes, demonstrating a range of inhibitory activities.

One area of significant interest has been the inhibition of the sodium-hydrogen exchanger-1 (NHE-1). A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs were synthesized and evaluated as potent NHE-1 inhibitors. nih.gov Structure-activity relationship studies identified the 3-methyl-4-fluoro analog, compound 9t, as a particularly potent inhibitor with an IC50 value of 0.0065 µM. nih.gov This compound also exhibited high selectivity for NHE-1 over NHE-2, with a selectivity ratio of 1400. nih.gov

Table 1: NHE-1 Inhibitory Activity of a 5-Aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analog

CompoundTargetIC50 (µM)Selectivity (NHE-2/NHE-1)
3-methyl-4-fluoro analog 9tNHE-10.00651400

Furthermore, pyrimidine derivatives have shown activity against cyclooxygenase (COX) enzymes. Certain pyrazolo[3,4-d]pyrimidines, which are structurally related to the COX-2 inhibitor celecoxib, were assessed for their ability to inhibit COX-1 and COX-2. nih.gov These compounds demonstrated good selectivity for COX-2 over COX-1, with IC50 values for COX-2 inhibition ranging from 0.089 to 0.135 µM. nih.gov

Other studies have explored the potential of pyrimidine derivatives as inhibitors of different kinases. For instance, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been identified as dual inhibitors of BRD4 and PLK1. mdpi.com

Receptor Binding Assays (e.g., Adenosine (B11128) A2A receptor)

The this compound core and its analogs have been evaluated for their binding affinity to various receptors, with a notable focus on the adenosine A2A receptor (A2AR). The A2AR is a G protein-coupled receptor that has emerged as a therapeutic target for a range of conditions. nih.gov

In the pursuit of novel A2AR antagonists, researchers have explored various heterocyclic scaffolds, including pyrimidine derivatives. For example, pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidin-5-amine derivatives have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor. nih.gov While not directly this compound, these studies highlight the utility of the pyrimidine core in targeting the A2AR. One such derivative, a BODIPY conjugate (compound 14), exhibited a Ki of 15 nM. nih.gov

Similarly, studies on quinazoline (B50416) derivatives, another class of compounds containing a pyrimidine ring, have demonstrated significant A2AR binding affinity. nih.gov For instance, compound 5m, a 2-aminoquinazoline (B112073) derivative, showed a high affinity for the human A2A receptor with a Ki value of 5 nM. nih.gov The introduction of a 7-methyl group in this series led to compounds with Ki values between 15 and 21 nM. nih.gov These findings underscore the potential of pyrimidine-containing structures to interact potently with the A2AR.

Table 2: Receptor Binding Affinity of Pyrimidine-Related Derivatives at the Adenosine A2A Receptor

Compound ClassDerivative ExampleTarget ReceptorBinding Affinity (Ki)
Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidin-5-amineBODIPY conjugate 14Human A2A15 nM
2-AminoquinazolineCompound 5mHuman A2A5 nM
7-Methyl-2-aminoquinazolineCompound 9xHuman A2A21 nM
7-Methyl-2-aminoquinazolineCompound 10dHuman A2A15 nM

Assessment of Selectivity Profiles across Biological Targets

The selectivity of this compound derivatives and related compounds is a critical aspect of their preclinical evaluation, determining their potential for targeted therapeutic effects while minimizing off-target interactions.

In the context of NHE-1 inhibition, a 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog demonstrated remarkable selectivity, with a 1400-fold greater potency for NHE-1 over the NHE-2 isoform. nih.gov This high degree of selectivity is a promising feature for developing targeted therapies.

Similarly, pyrazolo[3,4-d]pyrimidine derivatives designed as COX-2 inhibitors have been shown to be more selective for COX-2 compared to COX-1. nih.gov This selectivity is a key characteristic of modern anti-inflammatory drugs, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

The selectivity of pyrimidine-based compounds has also been explored in the context of kinase inhibition. For example, certain pyrazolo[4,3-d]pyrimidines have been developed as potent and selective inhibitors of cyclin-dependent kinases. ucsd.edu In another study, the design of selective inhibitors for the highly homologous CYP11B1 and CYP11B2 enzymes was explored using pyridine (B92270) and pyrimidine scaffolds, highlighting the importance of structural features in achieving selectivity. researchgate.net

Furthermore, research on thiazolylhydrazine-piperazine derivatives, which contain a piperazine (B1678402) moiety also found in some of the studied pyrimidine compounds, showed selectivity for monoamine oxidase A (MAO-A) over MAO-B. mdpi.com All tested compounds in this series displayed a greater than 50% inhibitory effect on MAO-A at a concentration of 10⁻³ M, an effect not observed for MAO-B. mdpi.com

Table 3: Selectivity Profiles of Pyrimidine and Related Derivatives

Compound ClassPrimary TargetSelectivity OverSelectivity Ratio
5-Aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidineNHE-1NHE-21400-fold
Pyrazolo[3,4-d]pyrimidineCOX-2COX-1Good
Thiazolylhydrazine-piperazineMAO-AMAO-BSelective

Cellular Pathway Analysis and Downstream Effects (e.g., signal transduction, gene expression modulation)

The in vitro evaluation of this compound derivatives extends to the analysis of their impact on cellular pathways and downstream molecular events. These studies provide crucial insights into the mechanism of action of these compounds.

For instance, 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives, which act as potent inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), have been shown to modulate key cellular signaling proteins. nih.gov In cellular mechanistic studies using MV-4-11 cells, lead compounds were found to down-regulate the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). nih.gov This, in turn, led to the downregulation of downstream targets such as Mcl-1 and cyclin D1, and ultimately induced apoptosis. nih.gov

The inhibition of ERK5, a key integrator of cellular signal transduction, by a (piperidin-4-yl)pyrido[3,2-d]pyrimidine based probe, BAY-885, has also been investigated. nih.gov While the inhibitor effectively blocked ERK5 kinase and transcriptional activity, this did not translate into antiproliferative activity in the cell models tested, which contrasts with results from RNAi technology. nih.gov This highlights the complexity of cellular responses to small molecule inhibitors.

Furthermore, studies on nucleoside derivatives of 5-methylcytosine (B146107) have demonstrated their ability to influence gene expression. nih.gov Specifically, these derivatives were shown to suppress the 5-azacytidine-induced reactivation of a silent transgene in tobacco cells. nih.gov This suggests an involvement in the epigenetic regulation of gene expression, potentially through mechanisms related to DNA methylation. nih.gov

The development of piperidin-4-yl-aminopyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 also points to their role in modulating specific enzymatic pathways. nih.gov The improved potency of these compounds in in vitro models of HIV RNA replication helps to validate their mechanism of action as allosteric inhibitors of reverse transcriptase. nih.gov

Table 4: Downstream Cellular Effects of Pyrimidine Derivatives

Compound ClassPrimary Target/ActionDownstream EffectsCellular Outcome
4-(Dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidineMnk inhibitionDown-regulation of phosphorylated eIF4E, Mcl-1, and cyclin D1Apoptosis induction
(Piperidin-4-yl)pyrido[3,2-d]pyrimidine (BAY-885)ERK5 inhibitionInhibition of ERK5 transcriptional activityNo significant antiproliferative activity
Nucleoside derivatives of 5-methylcytosineSuppression of 5-azacytidine (B1684299) actionInhibition of silent transgene reactivationModulation of gene expression
Piperidin-4-yl-aminopyrimidineHIV-1 reverse transcriptase inhibitionAllosteric inhibition of reverse transcriptaseInhibition of HIV RNA replication

Preclinical in Vivo Pharmacological Evaluation of 5 Methyl 4 Piperidin 2 Yl Pyrimidine Analogues

Efficacy Studies in Disease Models

Efficacy studies in established disease models are fundamental to demonstrating the therapeutic promise of novel chemical entities. For analogues of 5-Methyl-4-(piperidin-2-YL)pyrimidine, a diverse range of in vivo models have been employed to investigate their potential as antitubercular, antitumor, and anti-inflammatory agents.

The search for new antitubercular drugs is a global health priority. Analogues of pyrimidine (B1678525) have been investigated for their potential to combat Mycobacterium tuberculosis.

Recent studies have reported on a novel class of antitubercular agents based on a 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione scaffold. nih.gov Specific chiral isomers, namely 5bb and 5jb , were found to have significant anti-TB activity in vitro. nih.gov Subsequent in vivo evaluation in zebrafish larvae and adult zebrafish infected with Mycobacterium marinum, a common surrogate model for human tuberculosis, demonstrated that both 5bb and 5jb confer protective and therapeutic effects. nih.gov

Other research has explored different pyrimidine analogues, such as 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine and 2-chloro-5-n-nonylpyrimidine . mdpi.com In vitro tests showed that these compounds could inhibit the growth of M. tuberculosis (H37Ra strain). mdpi.com Specifically, the compound with a 5-nitroso group provided 99% inhibition at a concentration of 200 µg/mL, while the analogue with a longer carbon chain at the C-5 position also demonstrated dose-dependent inhibition. mdpi.com These in vitro findings provide a basis for potential future in vivo efficacy studies in murine models. mdpi.com

The utility of pyrimidine analogues as anticancer agents has been extensively evaluated in various xenograft models, where human tumor cells are implanted into immunocompromised animals.

Fluorinated pyrimidine derivatives, a well-known class of analogues, have been tested against multiple human cancer xenografts in nude mice. nih.gov The compound 5'-deoxy-5-fluorouridine (5'-DFUR) was found to be effective against one bladder, three cervical, and one ovarian cancer xenografts. nih.gov Its antitumor activity was correlated with the enzymatic activity of pyrimidine nucleoside phosphorylase, which is necessary for its conversion to the active drug, 5-fluorouracil (B62378). nih.gov

More structurally complex pyrimidine analogues have also shown promise. Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as potent inhibitors of Threonine Tyrosine Kinase (TTK), a target in aneuploid tumors. nih.gov One such compound, CFI-402257 , demonstrated dose-dependent tumor growth inhibition in a HCT116 colorectal cancer xenograft model. nih.gov Another pyridopyrimidine derivative, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (29) , which acts as a MAP4K4 inhibitor, has also shown in vivo pharmacodynamic effects in a human tumor xenograft model. figshare.com Furthermore, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated efficacy in a mouse A2780 ovarian cancer xenograft model. researchgate.net

Table 1: Antitumor Efficacy of Selected Pyrimidine Analogues in Xenograft Models

Compound/Analogue Class Xenograft Model(s) Key Efficacy Findings Citations
5'-deoxy-5-fluorouridine (5'-DFUR) Human bladder, cervical, and ovarian cancer xenografts in nude mice Effective against 5 of the tested xenografts, inhibiting tumor growth by over 58%. nih.gov
CFI-402257 (Pyrazolo[1,5-a]pyrimidine) HCT116 colorectal cancer xenograft Showed 68% tumor growth inhibition (TGI). nih.gov
6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (29) Human tumor xenograft model Demonstrated in vivo pharmacodynamic effects. figshare.com
Pyrazolo[1,5-a]pyrimidine derivative A2780 ovarian cancer xenograft Showed efficacy in the mouse model. researchgate.net

The carrageenan-induced rat paw oedema model is a standard for assessing acute anti-inflammatory activity. Studies have shown that 4-Amino-5-arylpyrimidines demonstrate anti-inflammatory effects in this specific model. nih.gov This indicates that the pyrimidine scaffold can be a viable backbone for the development of novel anti-inflammatory agents. However, these same compounds displayed limited activity in other models, such as adjuvant-induced arthritis in rats or UV-induced erythema in guinea pigs, highlighting the specificity of their action. nih.gov

Pharmacodynamic Markers of Target Engagement in Vivo

Confirming that a drug interacts with its intended target in a living system is crucial. Pharmacodynamic (PD) biomarkers are used to measure this target engagement. For pyrimidine analogues that are often designed as kinase inhibitors, common PD markers involve assessing the phosphorylation state of the target kinase or its downstream substrates. frontiersin.org

For instance, the development of LRRK2 kinase inhibitors for Parkinson's disease has focused on biomarkers such as the reduction of total LRRK2 protein and its phosphorylated substrates (e.g., phospho-Rab proteins) in accessible tissues or fluids. frontiersin.org Measurements can be taken from peripheral blood mononuclear cells (PBMCs) isolated from blood samples. frontiersin.org Similarly, for a pyridopyrimidine-based MAP4K4 inhibitor, demonstration of in vivo pharmacodynamic effects in a tumor xenograft model was a key milestone, confirming the compound was engaging its target in the tumor tissue. figshare.com These approaches provide direct evidence that the drug is exerting its intended biological effect at the molecular level within the organism. figshare.comfrontiersin.org

Assessment of Efficacy and Potency in Complex Biological Systems

The evaluation of pyrimidine analogues extends to even more complex systems, such as those modeling the immune response. For example, thiazolo[5,4-d]pyrimidine (B3050601) analogues have been investigated as a novel class of immunosuppressive agents. medchemexpress.com Their activity was assessed in a mixed lymphocyte reaction (MLR) assay, which is a well-established in vitro model that simulates the in vivo T-cell proliferation that leads to graft rejection after organ transplantation. medchemexpress.com Success in such complex assays is a strong indicator of potential in vivo potency for preventing graft rejection. The ability of bumped kinase inhibitors (BKIs) with pyrazolopyrimidine scaffolds to show efficacy in experimental models of toxoplasmosis further underscores how these compounds are evaluated in multifaceted infectious disease models. nih.gov This comprehensive assessment in various complex systems is vital for predicting clinical success.

Computational Chemistry and Molecular Modeling for 5 Methyl 4 Piperidin 2 Yl Pyrimidine Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a ligand, such as 5-Methyl-4-(piperidin-2-YL)pyrimidine, and a protein target.

Ligand-Protein Interaction Analysis and Binding Site Characterization

The analysis of ligand-protein interactions is crucial for understanding the mechanism of action of a potential drug molecule. For derivatives of pyrimidine (B1678525) and piperidine (B6355638), docking studies have been employed to characterize the binding site and identify key interactions. For instance, in studies of pyrimidine derivatives as potential inhibitors, molecular docking has revealed critical hydrogen bonds and hydrophobic interactions within the active site of target proteins. nih.gov The characterization of these interactions helps in understanding the structural basis of inhibition and provides a roadmap for designing more potent and selective inhibitors.

The process involves preparing the 3D structures of both the ligand and the protein. The binding site on the protein is identified, and the ligand is then "docked" into this site in various possible conformations and orientations. Sophisticated scoring functions are used to rank the poses based on their predicted binding affinity. rsc.org The analysis of the best-ranked poses reveals specific interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges that stabilize the ligand-protein complex. nih.gov

Prediction of Binding Affinities and Orientations

For structurally related compounds, such as certain pyrimidine-piperidine hybrids, docking studies have successfully predicted binding affinities that correlate with experimental data. nih.gov These predictions are based on scoring functions that consider various energetic contributions to binding, including electrostatic and van der Waals interactions. The predicted orientation, or "pose," of the ligand provides a three-dimensional view of how the molecule fits into the binding pocket, highlighting the key functional groups involved in the interaction.

Analogous Compound Target Protein Predicted Binding Affinity (Docking Score) Key Interacting Residues
2-methylspiro[6H-pyrazolo[1,5-a]pyrimidine-7,4′-piperidine]-5-one derivativeKappa-Opioid ReceptorHighNot specified
5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogSodium Hydrogen Exchanger-1 (NHE-1)IC50 = 0.0065 µM (experimental)Not specified

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the intrinsic properties of a molecule, such as its three-dimensional structure and electronic characteristics.

Geometry Optimization and Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For a molecule like this compound, which contains a flexible piperidine ring, conformational analysis is particularly important.

Electronic Structure and Reactivity Descriptors (e.g., frontier orbitals, charge distribution)

The electronic structure of a molecule governs its reactivity and its ability to participate in various types of intermolecular interactions. Quantum chemical calculations can determine several key electronic properties. The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions that are electron-rich (negatively charged) and electron-poor (positively charged). These maps are useful for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. irjweb.com

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial descriptors of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For pyrimidine derivatives, these calculations can provide insights into their potential to engage in charge-transfer interactions within a biological system. irjweb.com

Property Predicted Value/Characteristic
Optimized Geometry The piperidine ring likely adopts a chair conformation. The relative orientation of the pyrimidine and piperidine rings will be determined by minimizing steric hindrance.
HOMO-LUMO Gap Expected to be in a range typical for stable organic molecules, indicating moderate reactivity.
Charge Distribution The nitrogen atoms of the pyrimidine ring are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The piperidine nitrogen may be protonated at physiological pH, creating a region of positive potential.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling and virtual screening are powerful computational strategies for discovering new bioactive molecules. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

A pharmacophore model can be developed based on the structure of a known active ligand or the ligand-binding site of a target protein. researchgate.net This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, pharmacophore models have been successfully developed for various kinase inhibitors that feature pyrimidine scaffolds. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.gov This allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to be active. This approach has been instrumental in identifying novel scaffolds for various therapeutic targets. For example, virtual screening based on a pharmacophore model of the kappa-opioid receptor led to the discovery of a novel 2-methylspiro[6H-pyrazolo[1,5-a]pyrimidine-7,4′-piperidine]-5-one scaffold. nih.gov This demonstrates the potential of these methods for identifying new lead compounds based on the structural features of molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique of critical importance in medicinal chemistry and drug design. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule directly correlate with changes in its biological activity. nih.gov For pyrimidine-based compounds, including analogs of this compound, QSAR serves as an invaluable tool for predicting biological activities, guiding the synthesis of novel derivatives, and understanding the molecular features essential for therapeutic effects. nih.govgsconlinepress.com These computational screening methods offer an efficient alternative to expensive and labor-intensive laboratory testing. nih.gov

QSAR modeling involves establishing a mathematical relationship between the chemical structure and biological activity of a set of compounds. nih.gov This process begins with the curation of a dataset of molecules with known activities. researchgate.net For each molecule, a wide range of 'descriptors' are calculated. These descriptors are numerical values that quantify various aspects of the molecule's topology, geometry, and electronic and physicochemical properties (e.g., steric, hydrophobic, and electronic properties). researchgate.net Subsequently, statistical methods are employed to build a predictive model that correlates these descriptors with the observed biological activity.

A study focusing on piperidinopyrimidine analogs as inhibitors of oxidosqualene cyclase (OSC), an enzyme in the cholesterol biosynthesis pathway, illustrates the application of this methodology. researchgate.net Researchers developed QSAR models using various statistical techniques to predict the inhibitory activity of these compounds. researchgate.net The performance of such models is evaluated using several statistical parameters, as shown in the table below.

Table 1: Statistical Performance of QSAR Models for Piperidinopyrimidine Analogs

Model TypeR² (Coefficient of Determination)Q² (Cross-validated R²)RMSE (Root Mean Square Error)
Multiple Linear Regression (MLR)Data not availableData not availableData not available
Partial Least Squares (PLS)Data not availableData not availableData not available
Support Vector Machines (SVM)Data not availableData not availableData not available
This table is based on a study that developed predictive QSAR models for piperidinopyrimidine analogs, evaluating them with statistical parameters like R², Q², and RMSE. researchgate.net The specific values were not published in the abstract.

The predictive power of QSAR models can be significantly influenced by the complexity of the underlying biological interactions. In a study on pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both linear and non-linear modeling techniques were compared. nih.gov The non-linear Artificial Neural Network (ANN) model demonstrated superior predictive capability over the Multiple Linear Regression (MLR) model, indicating complex, non-linear relationships between the chemical structures and their anti-angiogenesis activity. nih.gov

Table 2: Comparison of MLR and ANN Model Performance for Pyrimidine Derivatives as VEGFR-2 Inhibitors

ModelR² (Training Set)Q² (Test Set)RMSE (Root Mean Square Error)
MLR0.889Data not availableHigher Value
ANN0.998Higher ValueLower Value
Data from a QSAR analysis of 33 furopyrimidine and thienopyrimidine compounds. The higher R² and Q² values and lower RMSE for the ANN model indicate its superior predictive power. nih.gov

Beyond predicting biological activity against specific targets, QSAR can also be used to estimate fundamental physicochemical properties. A quantum chemical QSAR approach was successfully used to estimate the acidities (pKa values) of various pyrimidines. nih.govnih.gov By calculating the energy difference between a compound and its dissociated form in an aqueous model, researchers achieved excellent predictions for pKa values, which are crucial for understanding a drug's behavior in physiological environments. nih.govnih.gov The correlation coefficient (R²) for these models was exceptionally high, demonstrating their accuracy. nih.govnih.gov

In other research, molecular docking, a computational technique often used alongside QSAR, has been employed to predict the binding affinity of designed pyrimidine analogs against therapeutic targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.net Such studies provide insights into potential drug-receptor interactions and predict binding energies, which can be used as the activity data in a subsequent QSAR analysis. researchgate.net

Table 3: Predicted Binding Energies of Designed Pyrimidine Analogs Against EGFR

CompoundBinding Energy (Kcal/mol)Key Interaction Residue
Compound 7-8.8MET-769
Compound 9-8.3MET-769
Compound 10-8.3MET-769
Compound 12-8.4MET-769
These results from an in-silico molecular docking study highlight compounds with strong predicted binding affinity to the EGFR kinase domain. researchgate.net

Ultimately, validated QSAR models serve as powerful virtual screening tools. unc.edu They allow researchers to prioritize untested compounds, screen large chemical databases for potential hits, and guide the rational design of novel analogs, such as those based on the this compound scaffold, for enhanced therapeutic activity. researchgate.netunc.edu

Future Directions and Therapeutic Potential of 5 Methyl 4 Piperidin 2 Yl Pyrimidine Derivatives

Optimization Strategies for Enhanced Potency, Selectivity, and Biological Activity

For the 5-Methyl-4-(piperidin-2-YL)pyrimidine scaffold, optimization can be approached by modifying three main regions: the pyrimidine (B1678525) core, the methyl group at position 5, and the piperidine (B6355638) ring.

Pyrimidine Core Modifications: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds and dipole-dipole interactions with biological targets. researchgate.net Altering substituents on the pyrimidine can modulate these interactions. For instance, in studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a 5-methyl group on the pyrimidine ring led to a twofold increase in potency for inhibiting the USP1/UAF1 deubiquitinase enzyme. acs.org This suggests that the 5-methyl group in the "this compound" scaffold is a valuable feature that could contribute positively to potency. acs.org

Piperidine Ring Modifications: The piperidine moiety offers significant scope for modification to enhance binding affinity and selectivity. In the development of pyrimidine-4-carboxamide (B1289416) inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), substituting a morpholine (B109124) group with a more hydrophobic piperidine was tolerated, while adding difluoro substituents to the piperidine increased potency twofold. nih.gov This indicates that modifying the piperidine ring of this compound with various functional groups could be a fruitful strategy to fine-tune its activity.

Bioisosteric Replacement: Another powerful optimization technique is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's pharmacokinetic or pharmacodynamic profile. nih.govnih.gov For pyrimidine-based scaffolds, the pyrimidine ring itself is often used as a bioisostere for phenyl and other aromatic systems to improve properties. nih.govnih.gov

The following interactive table details SAR findings for pyrimidine-carboxamide analogues, illustrating how minor structural changes can significantly impact inhibitory potency.

Table 1: Example of Structure-Activity Relationship (SAR) for Pyrimidine-Carboxamide Analogues as NAPE-PLD Inhibitors Data based on related pyrimidine scaffolds to illustrate optimization principles.

Compound IDR2 Substituent (on Pyrimidine)R3 Substituent (Piperidine Analogue)pIC50
Reference (S)-3-phenylpiperidineMorpholine6.5
71 (S)-3-phenylpiperidinePiperidine6.5
72 (S)-3-phenylpiperidine3,3-difluoropiperidine6.8
81 (S)-3-phenylpiperidineDimethylamine6.8

Source: Adapted from Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. nih.gov

Exploration of Novel Biological Targets for Pyrimidine-Piperidine Scaffolds

The versatility of the pyrimidine scaffold allows its derivatives to interact with a broad spectrum of biological targets, leading to diverse therapeutic applications. nih.govtandfonline.com Consequently, derivatives of this compound could be investigated against a range of targets implicated in various diseases.

Pyrimidine-based compounds have demonstrated significant potential as:

Anticancer Agents: Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and phosphoinositide 3-kinases (PI3K) that are crucial for cancer cell proliferation and survival. nih.govtandfonline.comtandfonline.comnih.gov Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of PIM-1 kinase, inducing apoptosis in cancer cells. rsc.org

Antiviral Agents: The pyrimidine core is central to several antiviral drugs. tandfonline.com Research has focused on developing pyrimidine derivatives that inhibit viral enzymes, such as the RNA-dependent RNA polymerase of the influenza virus or the viral capping machinery of the Chikungunya virus. nih.govnih.gov A cross-resistance study confirmed the viral capping machinery (nsP1) as the target for a series of piperazinyl-pyrimidine analogues. nih.gov

Anti-inflammatory Agents: Certain pyrimidine analogues have shown anti-inflammatory activity by inhibiting enzymes like COX-2. tandfonline.com

Central Nervous System (CNS) Agents: The pyrimidine structure is found in drugs targeting CNS disorders, and pyrimidine-piperidine hybrids have been developed as dual-target ligands for pain management by acting on μ-opioid and TRPV1 receptors. nih.govnih.gov

HIV Protease Inhibitors: In an effort to develop new treatments for HIV, piperidine scaffolds have been incorporated as P2-ligands in HIV-1 protease inhibitors, with some analogues showing excellent activity. nih.gov

The following table presents examples of biological targets investigated for pyrimidine-piperidine and related scaffolds, showcasing the breadth of their potential applications.

Table 2: Potential Biological Targets for Pyrimidine-Piperidine Scaffolds

Target ClassSpecific Target ExampleExample Inhibitor ScaffoldReported Activity (IC50)
Kinase PIM-1 KinasePyrido[2,3-d]pyrimidine11.4 nM
Kinase PI3KδPyrido[3,2-d]pyrimidineSubnanomolar
Kinase FAKThiazolo[5,4-d]pyrimidine (B3050601)27.4 nM
Viral Protein Chikungunya Virus (nsP1)Piperazinyl-pyrimidineEC50 = 0.29 µM
Viral Protease HIV-1 ProteasePiperidine-containing sulfonamides3.61 nM
GPCR μ-opioid receptor (MOR) / TRPV1Pyrimidine piperazine (B1678402) ureaKi = 60.3 nM (MOR) / IC50 = 29.3 nM (TRPV1)

Sources: Data compiled from various studies on related heterocyclic compounds. nih.govtandfonline.comrsc.orgnih.govnih.gov

Design and Synthesis of Next-Generation Analogues with Improved Profiles

The design and synthesis of new analogues are driven by SAR data and computational modeling to create molecules with superior potency, selectivity, and pharmacokinetic properties. rsc.orgacs.org The synthesis of pyrimidine derivatives is often highly adaptable, allowing for the introduction of diverse substituents. tandfonline.comnih.gov

A common synthetic route for producing substituted pyrimidines involves the nucleophilic aromatic substitution (SNAr) reaction. For example, commercially available dichloropyrimidines can react sequentially with different amines to build a library of diverse analogues. nih.gov This method could be readily adapted to synthesize derivatives of this compound by reacting a suitable dichloromethylpyrimidine with piperidine derivatives and other nucleophiles.

Key strategies for designing next-generation analogues include:

Conformational Restriction: This strategy involves introducing structural constraints, such as rings, to lock the molecule into its bioactive conformation, which can enhance binding affinity. acs.org

Scaffold Hopping: Replacing the central scaffold with a different but functionally similar one can lead to new intellectual property and improved drug-like properties while maintaining the key binding interactions. nih.gov

Fragment-Based Design: Small molecular fragments that bind to adjacent sites on a target protein can be linked together to create a more potent lead compound. nih.gov

Improving Pharmacokinetics: Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) properties. For example, metabolite identification can pinpoint "soft spots" in a molecule that are prone to rapid metabolism, which can then be chemically altered to enhance metabolic stability. acs.org Attaching amino acid conjugates can also be used to improve the pharmacokinetic properties of candidate compounds. acs.org

The following table shows examples of how synthetic modifications in related pyrimidine series led to compounds with improved profiles, such as activity against drug-resistant targets.

Table 3: Examples of Next-Generation Pyrimidine Analogues with Improved Activity

Initial Scaffold TypeModification StrategyResulting Compound FeatureImproved Profile
Pyrazolo[3,4-d]pyrimidine Addition of amino acid conjugatesCarbamate-linked amino acid conjugatesEnhanced antiproliferative activity against multiple cancer cell lines.
EGFR Inhibitors Synthesis of 4th-generation inhibitorsPyrimidine derivatives targeting C797S mutationPotent activity against drug-resistant EGFR mutations in non-small cell lung cancer.
Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold hopping and fragment-based designSubstituted aromatic ring interacting with sub-S1 pocketHighly potent and selective DPP-4 inhibitor with reduced cytotoxicity.

Sources: Data compiled from studies on advanced pyrimidine derivatives. nih.govacs.orgnih.gov

Emerging Research Areas and Collaborative Opportunities in Pyrimidine Chemistry

The field of pyrimidine chemistry is continually evolving, driven by advancements in synthetic methods, computational tools, and a deeper understanding of disease biology. tandfonline.comresearchgate.net The vast chemical space occupied by pyrimidine derivatives ensures their continued relevance in drug discovery. tandfonline.commdpi.com

Emerging research areas include:

Dual-Target or Multi-Target Inhibitors: Designing single molecules that can modulate multiple targets offers a promising approach for treating complex diseases like cancer and pain. nih.govmdpi.com The pyrimidine-piperidine scaffold is well-suited for developing such agents. nih.gov

Targeting Protein-Protein Interactions (PPIs): Disrupting the assembly of protein complexes is an emerging strategy for drug discovery. Pyrimidine and pyridine (B92270) derivatives have been developed as inhibitors of the influenza polymerase PA-PB1 protein-protein interaction. nih.gov

Covalent Inhibitors: Designing inhibitors that form a permanent covalent bond with their target can lead to enhanced potency and duration of action. This approach has been successful in developing next-generation EGFR inhibitors. nih.gov

Application of AI and Machine Learning: Computational methods are increasingly used to predict the biological activity and pharmacokinetic properties of novel compounds, accelerating the design-synthesis-test cycle and prioritizing the most promising candidates for synthesis. rsc.org

The complexity of modern drug discovery necessitates a collaborative approach. The development of derivatives from scaffolds like this compound would benefit greatly from partnerships between:

Academic Research Groups: To explore novel synthetic chemistry and uncover new biological mechanisms. tandfonline.com

Pharmaceutical Companies: To provide resources for high-throughput screening, lead optimization, and clinical development. tandfonline.com

Computational Chemistry Experts: To perform molecular docking, molecular dynamics simulations, and predictive modeling to guide rational drug design. rsc.orgnih.gov

Clinical Researchers: To translate promising laboratory findings into effective therapies for patients.

Such collaborations are essential to navigate the challenges of drug development and fully exploit the therapeutic potential of versatile scaffolds within pyrimidine chemistry. tandfonline.com

Q & A

Basic: What are effective synthetic routes for 5-Methyl-4-(piperidin-2-YL)pyrimidine?

Methodological Answer:
A multi-step synthesis approach is recommended. For example, a pyrimidine core can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:

  • Nitrogen protection : Use Boc or Fmoc groups to protect reactive amine groups in the piperidine moiety during synthesis .
  • Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert gas (N₂/Ar) ensures stability of intermediates .
  • Purification : Column chromatography (silica gel, 5–10% ethanol in DCM) or recrystallization improves yield and purity .
    Validation : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.3 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:
Combine analytical techniques:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) assesses purity (>98%) .
  • Spectroscopy : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 220.12) .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Enzyme inhibition : Use fluorometric assays (e.g., methionine aminopeptidase-1 inhibition) with IC₅₀ calculations via dose-response curves .
  • Cellular toxicity : MTT assay in HEK-293 or HeLa cells (24–48 hr exposure, 1–100 µM concentration range) .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with competitive binding models .

Advanced: How can researchers investigate its interaction with enzymatic targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., methionine aminopeptidase-1) .
  • Kinetic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamics .
  • Mutagenesis : Site-directed mutagenesis of catalytic residues validates docking predictions .

Advanced: How to resolve contradictory data in synthesis yields across studies?

Methodological Answer:

  • Variable screening : Apply Design of Experiments (DOE) to test factors like temperature, solvent polarity, and catalyst loading .
  • Theoretical framework : Link results to Hammett substituent constants or frontier molecular orbital (FMO) theory to explain electronic effects .
  • Reproducibility checks : Validate protocols using independent labs or robotic synthesis platforms .

Advanced: What computational methods predict its stability under physiological conditions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) of labile groups (e.g., methyl or piperidine moieties) .
  • Molecular dynamics (MD) : Simulate solvation in water/lipid bilayers (NAMD/GROMACS) to predict hydrolysis or oxidative degradation .
  • pKa prediction : Use MarvinSketch or ACD/Labs to estimate ionization states at pH 7.4 .

Advanced: How to optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

  • Process control : Implement flow chemistry with in-line FTIR monitoring to maintain stoichiometric ratios .
  • Membrane separation : Use nanofiltration (MWCO 500 Da) to remove unreacted intermediates .
  • Kinetic profiling : Track reaction progress via <sup>19</sup>F NMR (if fluorine-containing precursors are used) .

Advanced: How to assess compound stability under varying storage conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Analytical monitoring : UPLC-PDA tracks degradation products; quantify via peak area normalization .
  • Buffer compatibility : Test solubility and stability in phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.